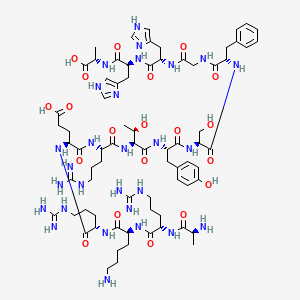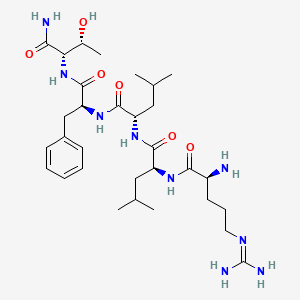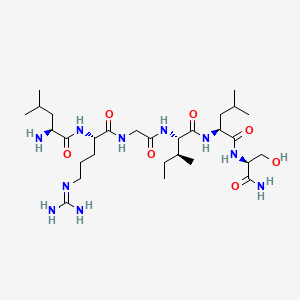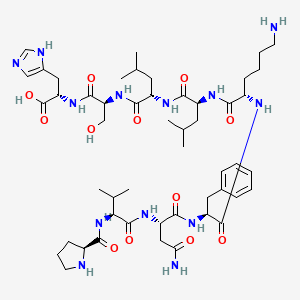![molecular formula C7H18BrNO2S2 B561647 [3-(Trimethylammonium)propyl] Methanthiosulfonatbromid CAS No. 220560-60-1](/img/structure/B561647.png)
[3-(Trimethylammonium)propyl] Methanthiosulfonatbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is a chemical compound used in scientific research. It is used to form mixed disulfides .
Molecular Structure Analysis
The molecular formula of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is C7H18BrNO2S2 . Unfortunately, the specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
“[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is used to form mixed disulfides . The detailed chemical reactions involving this compound are not specified in the available resources.Physical and Chemical Properties Analysis
The molecular weight of “[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide” is 292.25 . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Studien zur Proteinstruktur-Funktionsbeziehung
MTSET wird im Bereich der Biochemie häufig für die Untersuchung der Struktur und Funktion von Proteinen eingesetzt. Es ist besonders nützlich für die ortgerichtete Spin-Markierung (SDSL), eine Technik, die verwendet wird, um die dynamischen Aspekte von Proteinstrukturen zu untersuchen. MTSET reagiert spezifisch mit Cysteinresten in Proteinen, wodurch Forscher ein stabiles paramagnetisches Label in das Protein einführen können. Dieses Label kann dann mit Hilfe der Elektronenspinresonanz (ESR)-Spektroskopie nachgewiesen werden und liefert Einblicke in die Proteinfaltung, Konformationsänderungen und Interaktionen .
Membranbiologie
In der Membranbiologie wird MTSET verwendet, um die Eigenschaften und Funktionen von Ionenkanälen und -transportern zu untersuchen. Durch die Modifizierung bestimmter Aminosäuren innerhalb des Kanals oder Transporters können Forscher die Rolle dieser Reste bei der Ionenselektivität, den Gating-Mechanismen und der Pharmakologie aufklären. Die Fähigkeit von MTSET, Cysteinreste zu modifizieren, die die Pore von Ionenkanälen auskleiden, macht es zu einem wertvollen Werkzeug für die Charakterisierung der Topologie und der elektrophysiologischen Eigenschaften dieser Proteine .
Arzneimittelentwicklung
MTSET spielt auch eine wichtige Rolle in der Arzneimittelentwicklung, insbesondere bei der Identifizierung von Bindungsstellen und dem Wirkmechanismus von Medikamenten. Durch die chemische Modifizierung von Zielproteinen mit MTSET können Wissenschaftler feststellen, wie Medikamente auf molekularer Ebene mit Proteinen interagieren. Diese Information ist entscheidend für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .
Nanotechnologie
Im Bereich der Nanotechnologie wird MTSET verwendet, um die Oberfläche von Nanopartikeln zu modifizieren, um ihre Stabilität und Funktionalität zu verbessern. Die Verbindung kann Sulfhydrylgruppen auf die Oberfläche einführen, die dann verwendet werden können, um andere Moleküle zu binden oder um selbstorganisierte Monoschichten zu erzeugen. Diese Modifizierung ist entscheidend für die Entwicklung von Nanopartikeln für die Wirkstoffabgabe, die Bildgebung und diagnostische Anwendungen .
Materialwissenschaften
MTSET findet Anwendung in den Materialwissenschaften für die Synthese von hydrophilen-hydrophoben Blockcopolymeren. Diese Copolymere haben eine breite Palette von Anwendungen, darunter Arzneimittelträgersysteme, Gewebeengineering-Gerüste und als Tenside. Die Fähigkeit der Verbindung, als Linker zwischen verschiedenen Polymerblöcken zu fungieren, macht sie zu einem wertvollen Gut bei der Herstellung neuer Materialien mit spezifischen Eigenschaften .
Analytische Chemie
Schließlich wird MTSET in der analytischen Chemie als Standard in der Massenspektrometrie (MS) und Kernspinresonanz (NMR)-Spektroskopie verwendet. Es dient als Referenzverbindung zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden. Seine klar definierte Struktur und seine Eigenschaften machen es zu einem idealen Standard, um die Genauigkeit und Präzision analytischer Messungen zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is thiols . Thiols are organic compounds that contain a sulfhydryl (-SH) group. They play a crucial role in various biological processes, including protein folding, enzyme activity, and cellular signaling.
Mode of Action
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide interacts with its targets (thiols) by forming mixed disulfides . This is a rapid and specific reaction .
Biochemische Analyse
Biochemical Properties
[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide plays a crucial role in biochemical reactions, primarily through its interaction with thiol groups in proteins and enzymes. It forms mixed disulfides, which can be used to study the structural and functional aspects of proteins. The compound interacts with various biomolecules, including enzymes like glutathione S-transferase and proteins containing cysteine residues. These interactions are typically covalent, involving the formation of disulfide bonds that can alter the activity and conformation of the target biomolecules .
Cellular Effects
The effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide on cells are diverse and depend on the specific cellular context. It can influence cell signaling pathways by modifying the redox state of cysteine residues in signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. For example, the compound has been shown to affect the activity of transcription factors and enzymes involved in metabolic pathways, thereby altering cellular function .
Molecular Mechanism
At the molecular level, [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide exerts its effects through the formation of mixed disulfides with thiol groups in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. The compound can also induce changes in gene expression by modifying the redox state of transcription factors. These molecular mechanisms are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide in animal models vary with dosage. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research .
Transport and Distribution
Within cells and tissues, [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical experiments .
Eigenschaften
IUPAC Name |
trimethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2S2.BrH/c1-8(2,3)6-5-7-11-12(4,9)10;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFIZQKYFWENL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676183 |
Source


|
| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220560-60-1 |
Source


|
| Record name | 3-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)


![d[Leu4,Lys8]-VP](/img/structure/B561572.png)



![[Ala17]-MCH](/img/no-structure.png)





